2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride
Overview
Description
2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride is a synthetic organic compound with the molecular formula C9H16ClN3O2 It is characterized by the presence of a pyrazole ring substituted with an amino group and a tert-butyl group, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation, using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or primary amines.
Acetic Acid Moiety Addition: The acetic acid moiety is attached through esterification or amidation reactions, typically involving acetic anhydride or acetyl chloride.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline or pyrazolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Pyrazoline and pyrazolidine derivatives.
Substitution: Various alkylated, acylated, and sulfonated derivatives.
Scientific Research Applications
2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the amino and acetic acid groups can form ionic and covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-amino-1H-pyrazol-1-yl)acetic acid hydrochloride: Lacks the tert-butyl group, which may affect its steric and electronic properties.
2-(3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride: Lacks the amino group, which may influence its reactivity and biological activity.
2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride: Contains a methyl group instead of a tert-butyl group, affecting its hydrophobicity and steric hindrance.
Uniqueness
2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride is unique due to the presence of both the amino and tert-butyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(5-amino-3-tert-butylpyrazol-1-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-9(2,3)6-4-7(10)12(11-6)5-8(13)14;/h4H,5,10H2,1-3H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCVHQXBTQLLKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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